3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one
Overview
Description
3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one typically involves the condensation of 1-methylindole with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. The reaction conditions often include the use of a strong acid such as sulfuric acid or polyphosphoric acid to facilitate the condensation and cyclization processes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the isobenzofuranone structure can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The isobenzofuranone structure may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-indol-3-yl)furan-2(3H)-one: Similar structure but with a furan ring instead of an isobenzofuranone.
3-(1-Methyl-1H-indol-3-yl)benzofuran: Similar structure but with a benzofuran ring instead of an isobenzofuranone.
3-(1-Methyl-1H-indol-3-yl)coumarin: Similar structure but with a coumarin ring instead of an isobenzofuranone.
Uniqueness
3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one is unique due to the presence of both an indole moiety and an isobenzofuranone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1-methylindol-3-yl)-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-18-10-14(11-6-4-5-9-15(11)18)16-12-7-2-3-8-13(12)17(19)20-16/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAPDIWCIJLNAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3C4=CC=CC=C4C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285507 | |
Record name | MLS002608363 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6308-55-0 | |
Record name | MLS002608363 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608363 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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